molecular formula C39H74N2O12 B13397908 Azithromycin Impurity O

Azithromycin Impurity O

Cat. No.: B13397908
M. Wt: 763.0 g/mol
InChI Key: PMJMEZRLHVDXSC-UHFFFAOYSA-N
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Description

2-Desethyl-2-propylazithromycin: is a derivative of azithromycin, a semi-synthetic macrolide antibiotic. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. It is structurally related to azithromycin but has modifications that enhance its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: 2-Desethyl-2-propylazithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products: The major products formed from these reactions include various derivatives of 2-Desethyl-2-propylazithromycin, which may have different pharmacological properties .

Mechanism of Action

Biological Activity

Azithromycin Impurity O, also known as 2-desethyl-2-propylazithromycin, is a minor impurity found in azithromycin preparations, typically at concentrations below 0.1% . Despite its low prevalence, it possesses notable biological activities, including antibacterial and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings and case studies.

  • Chemical Formula : C₃₉H₇₄N₂O₁₂
  • Molecular Weight : 748.09 g/mol
  • Structure : this compound is derived from azithromycin through synthetic pathways involving aniline and sodium nitrite, followed by hydrolysis .

Antibacterial Properties

Azithromycin itself is a broad-spectrum macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . While the specific antibacterial efficacy of this compound has not been extensively studied, its structural similarity to azithromycin suggests potential antibacterial activity.

Anti-inflammatory Effects

Azithromycin has been shown to exert immunomodulatory effects, particularly in chronic respiratory conditions . The potential anti-inflammatory activity of this compound remains largely unexplored but could be inferred from its parent compound's known effects.

Stability and Degradation Studies

A study on the stability of azithromycin under stress conditions revealed that impurities like this compound could be generated during degradation processes. These findings emphasize the importance of monitoring impurities in pharmaceutical formulations to ensure efficacy and safety .

Case Studies

  • Detection Methods : A recent patent discusses methods for detecting genotoxic impurities in azithromycin formulations, including this compound. The use of high-performance liquid chromatography (HPLC) allows for the identification and quantification of such impurities, thereby enhancing quality control in drug manufacturing .
  • Synergistic Effects : Research has highlighted that combining azithromycin with efflux pump inhibitors can enhance its antibacterial effectiveness against resistant strains of bacteria. This suggests that similar strategies could be explored for this compound to evaluate any potential synergistic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntibacterialPotential due to structural similarity to AZ ,
Anti-inflammatoryInferred from azithromycin's known effects
Detection MethodHPLC used for monitoring impurities

Table 2: Stability Conditions for Azithromycin and Impurities

ConditionResultReference
Acidic HydrolysisDegradation products identified
Alkaline HydrolysisSignificant degradation observed
Oxidative StressFormation of multiple degradation products

Properties

Molecular Formula

C39H74N2O12

Molecular Weight

763.0 g/mol

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3

InChI Key

PMJMEZRLHVDXSC-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

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